molecular formula C6H5BF3NO2 B12997635 (3-(Trifluoromethyl)pyridin-2-yl)boronic acid

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid

Cat. No.: B12997635
M. Wt: 190.92 g/mol
InChI Key: VCXYQTNTRQGRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of a halogenated pyridine derivative, which undergoes a reaction with an organometallic reagent such as n-butyllithium to form the corresponding organolithium intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography are used to isolate the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in reactions requiring high reactivity and selectivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C6H5BF3NO2

Molecular Weight

190.92 g/mol

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]boronic acid

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-11-5(4)7(12)13/h1-3,12-13H

InChI Key

VCXYQTNTRQGRGE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=N1)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.